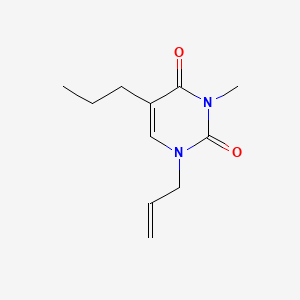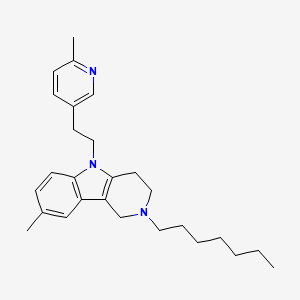
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-heptyl-8-methyl-5-(2-(6-methyl-3-pyridyl)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-heptyl-8-methyl-5-(2-(6-methyl-3-pyridyl)ethyl)- is a complex organic compound belonging to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Vorbereitungsmethoden
The synthesis of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-heptyl-8-methyl-5-(2-(6-methyl-3-pyridyl)ethyl)- involves multiple steps. One common method includes the condensation of piperidin-4-one with arylamines, followed by Fischer rearrangement . The reaction conditions typically involve acid catalysis and heating. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the pyridine ring.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-heptyl-8-methyl-5-(2-(6-methyl-3-pyridyl)ethyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets and pathways. For example, it has been shown to inhibit the c-Met receptor, which plays a role in cell proliferation and survival . The binding of the compound to this receptor can lead to the inhibition of downstream signaling pathways, resulting in reduced cell growth and increased apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other indole derivatives such as 2-methyl-1,2,3,4-tetrahydro-β-carboline and 1,2,3,4-tetrahydro-9H-pyrido(3,4-b)indole . These compounds share structural similarities but differ in their specific substituents and biological activities. The uniqueness of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-heptyl-8-methyl-5-(2-(6-methyl-3-pyridyl)ethyl)- lies in its specific substituent pattern, which contributes to its distinct biological properties and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
20771-49-7 |
|---|---|
Molekularformel |
C27H37N3 |
Molekulargewicht |
403.6 g/mol |
IUPAC-Name |
2-heptyl-8-methyl-5-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C27H37N3/c1-4-5-6-7-8-15-29-16-14-27-25(20-29)24-18-21(2)9-12-26(24)30(27)17-13-23-11-10-22(3)28-19-23/h9-12,18-19H,4-8,13-17,20H2,1-3H3 |
InChI-Schlüssel |
MXPIBRZTUPEHCD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCN1CCC2=C(C1)C3=C(N2CCC4=CN=C(C=C4)C)C=CC(=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



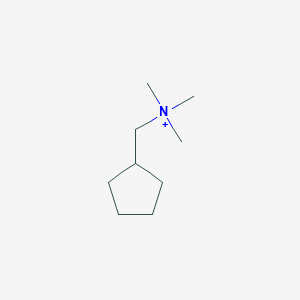
![2,6-Dichloro-N-[2-(chloromethyl)phenyl]aniline](/img/structure/B14698371.png)
![n-Butyryl-D(+)-carnitin [German]](/img/structure/B14698378.png)

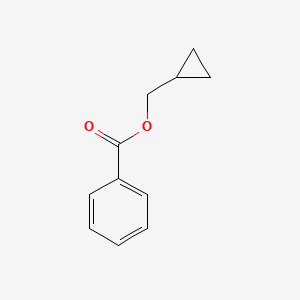
![1-Methyl-3-[1-(4-methylphenyl)ethenyl]benzene](/img/structure/B14698401.png)

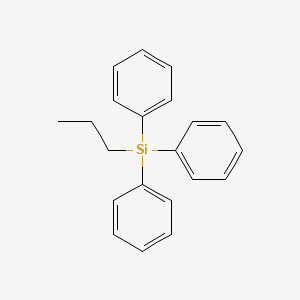
![2,4,5-Tris[(dimethylamino)methyl]phenol](/img/structure/B14698427.png)
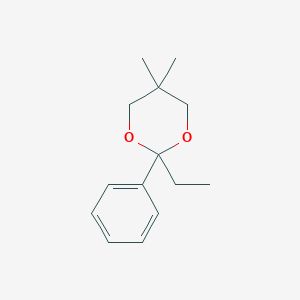
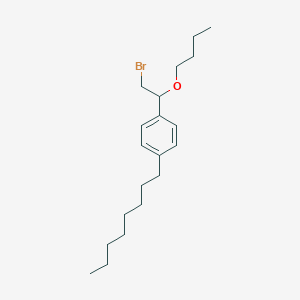
![2,7-Bis[(4-azidophenyl)methylidene]cycloheptan-1-one](/img/structure/B14698461.png)
